

# Cinepazide Maleate Injection vs. Placebo for Acute Ischemic Stroke: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Cinepazide Maleate |           |
| Cat. No.:            | B194479            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and safety of **cinepazide maleate** injection versus a placebo in the treatment of acute ischemic stroke. The data presented is based on a multicenter, randomized, double-blind, placebo-controlled clinical trial, offering objective insights supported by experimental evidence.

# **Efficacy Data**

**Cinepazide maleate** injection has demonstrated superiority over placebo in improving neurological function and daily living activities in patients with acute ischemic stroke.[1][2][3]

Primary and Secondary Efficacy Endpoints at Day 90

| Efficacy Endpoint                                                 | Cinepazide Maleate<br>Group | Placebo Group | p-value |
|-------------------------------------------------------------------|-----------------------------|---------------|---------|
| Proportion of patients with modified Rankin Scale (mRS) score ≤ 2 | 60.9%                       | 50.1%         | 0.0004  |
| Proportion of patients with Barthel Index ≥ 95                    | 53.4%                       | 46.7%         | 0.0230  |



# **Safety Profile**

The safety of **cinepazide maleate** injection was found to be comparable to placebo, with no unexpected adverse events reported.[1][2][3] A meta-analysis of 19 randomized controlled trials also concluded that there was no significant difference in the incidence of adverse events between the **cinepazide maleate** group and the control group.

**Overview of Adverse Events** 

| Safety Parameter                       | Cinepazide Maleate<br>Group                                           | Placebo Group                                                         | Statistical<br>Significance |
|----------------------------------------|-----------------------------------------------------------------------|-----------------------------------------------------------------------|-----------------------------|
| Overall Incidence of<br>Adverse Events | 6.90% (114/1650)                                                      | 7.64% (124/1622)                                                      | Not Significant<br>(p=0.49) |
| Headache                               | 3.45% (57/1650)                                                       | Not specified in detail,<br>but overall difference<br>not significant | Not Significant             |
| Dizziness                              | Not specified in detail,<br>but overall difference<br>not significant | Not specified in detail,<br>but overall difference<br>not significant | Not Significant             |
| Insomnia                               | Not specified in detail,<br>but overall difference<br>not significant | Not specified in detail,<br>but overall difference<br>not significant | Not Significant             |
| Nausea                                 | Not specified in detail,<br>but overall difference<br>not significant | Not specified in detail,<br>but overall difference<br>not significant | Not Significant             |
| Rash/Itching                           | Not specified in detail,<br>but overall difference<br>not significant | Not specified in detail,<br>but overall difference<br>not significant | Not Significant             |
| Hemocytopenia                          | Not specified in detail,<br>but overall difference<br>not significant | Not specified in detail,<br>but overall difference<br>not significant | Not Significant             |

Note: The adverse event data is from a meta-analysis and represents a broader patient population than the specific efficacy trial data.



## **Experimental Protocols**

The pivotal evidence for the efficacy and safety of **cinepazide maleate** injection comes from a large-scale, multicenter, randomized, double-blind, placebo-controlled trial.[1][2][3][4]

Study Design: A total of 937 patients with acute ischemic stroke were enrolled.[1][2][3] Participants were randomly assigned to receive either **cinepazide maleate** injection or a placebo.

#### Treatment Regimen:

- Investigational Group: Received an intravenous infusion of 320 mg of cinepazide maleate once daily for 14 days.[1][2][3]
- Control Group: Received a placebo infusion once daily for 14 days.[1][2][3]
- Basic Therapy: All patients in both groups also received citicoline sodium as a basic therapy.
   [1][2][3]

#### **Inclusion Criteria:**

- Patients diagnosed with acute ischemic stroke.[1][2][3]
- National Institutes of Health Stroke Scale (NIHSS) scores between 5 and 25.[1]

#### Efficacy Assessment:

- Primary Endpoint: The proportion of patients with a modified Rankin Scale (mRS) score of ≤
  2 on day 90.[1][2][3] The mRS assesses the degree of disability or dependence in the daily
  activities of people who have suffered a stroke.
- Secondary Endpoint: The proportion of patients with a Barthel Index of ≥ 95 on day 90.[1][2]
   [3] The Barthel Index measures performance in activities of daily living.

Safety Assessment: Safety was evaluated by monitoring and recording all adverse events (AEs), laboratory parameters, vital signs, and electrocardiogram (ECG) results.[1][2][3]



## **Mechanism of Action**

**Cinepazide maleate** is a vasodilator that improves cerebral blood flow and metabolism.[5][6] Its multifaceted mechanism involves:

- Calcium Channel Blockade: It acts as a mild calcium antagonist, inhibiting the influx of calcium into vascular smooth muscle cells, which leads to vasodilation.[5][7]
- Enhancement of Endogenous Adenosine: It potentiates the effects of adenosine, a vasodilator.[7]
- Improved Microcirculation: By widening blood vessels and reducing blood viscosity, it enhances blood flow, particularly in the cerebral regions.[5][7]
- Neuroprotection: It helps protect brain tissue from damage during ischemia and hypoxia by improving glucose utilization and energy metabolism in brain cells.[5][7]
- Anti-thrombotic Properties: It exhibits anti-platelet aggregation properties, reducing the risk of blood clot formation.[6]

## **Visualizations**









Click to download full resolution via product page

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. researchgate.net [researchgate.net]



- 2. Efficacy and safety of cinepazide maleate injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. biospectrumasia.com [biospectrumasia.com]
- 5. What is the mechanism of Cinepazide Maleate? [synapse.patsnap.com]
- 6. What is Cinepazide Maleate used for? [synapse.patsnap.com]
- 7. The Effects of Cinepazide Maleate in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cinepazide Maleate Injection vs. Placebo for Acute Ischemic Stroke: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194479#efficacy-and-safety-of-cinepazide-maleate-injection-vs-placebo]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com